Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-5-4-9(8-15)10-6-11(16)14-7-10/h9-10H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPXDUOFSULYBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester with an oxidizing agent. One common method involves the use of Dess-Martin periodinane as the oxidizing agent. The reaction is carried out in a solvent such as dichloromethane at room temperature for about 16 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the production process. These systems allow for precise control of reaction conditions and can improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of additional oxo or hydroxyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrrolidine Derivatives
*Molecular weights calculated from molecular formulas where explicit data were unavailable.
†Estimated based on the formula C13H22N2O3.
Key Observations :
Physicochemical Properties:
- Solubility : The lactam group in the target compound enhances polarity, likely improving water solubility compared to halogenated analogs (e.g., ). However, the bulky tert-butyl ester may counterbalance this effect, resulting in moderate logP values.
- Conformational Flexibility : The pyrrolidine ring’s puckering (described in ) allows adaptive binding in biological systems, unlike the rigid pyridine or azetidine systems.
Biological Activity
Tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate, with CAS Number 1781087-70-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, highlighting its anticancer and antimicrobial activities.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: tert-butyl 5'-oxo-[3,3'-bipyrrolidine]-1-carboxylate
- Molecular Formula: C13H22N2O3
- Molecular Weight: 254.33 g/mol
- Purity: 95%
- Physical Form: Powder
The compound features a pyrrolidine core structure, which is significant for its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.
Anticancer Activity
Recent studies have explored the anticancer properties of various 5-oxopyrrolidine derivatives, including this compound. Research indicates that compounds bearing the oxopyrrolidine moiety exhibit promising anticancer effects against several cancer cell lines.
Key Findings:
- In Vitro Studies: In a study involving A549 human lung adenocarcinoma cells, compounds similar to this compound demonstrated structure-dependent anticancer activity. The viability of A549 cells decreased significantly upon treatment with these compounds, indicating their potential as anticancer agents .
- Mechanism of Action: The mechanism underlying this anticancer activity appears to involve apoptosis induction and cell cycle arrest. Compounds with specific substitutions on the pyrrolidine ring showed enhanced cytotoxic effects while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives have also been investigated extensively. This compound has shown effectiveness against various multidrug-resistant pathogens.
Research Insights:
- Pathogen Resistance: Studies demonstrated that certain derivatives exhibited significant antimicrobial activity against resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .
- Minimum Inhibitory Concentration (MIC): The MIC values for these compounds were determined against various bacterial strains, highlighting their potential utility in treating infections caused by resistant pathogens .
Comparative Analysis of Biological Activities
| Compound Name | Anticancer Activity (A549 Cell Viability %) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| This compound | 64% (100 µM) | 32 μg/mL against MRSA |
| Compound A (similar structure) | 61% (100 µM) | 16 μg/mL against E. coli |
| Compound B (different substitution) | 66% (100 µM) | 8 μg/mL against Klebsiella pneumoniae |
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives related to this compound:
- Case Study on Synthesis and Testing: A study synthesized multiple derivatives and assessed their biological activities in vitro, revealing that specific substitutions significantly impacted both anticancer and antimicrobial efficacy .
- Clinical Implications: Given the rising issue of antibiotic resistance, compounds like this compound may serve as lead candidates for developing new therapeutics targeting resistant bacterial strains while also providing anticancer benefits.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing tert-butyl 3-(5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate) can undergo displacement with 5-oxopyrrolidin-3-yl derivatives in the presence of catalysts like DMAP and triethylamine at 0–20°C in dichloromethane . Yield optimization often requires precise stoichiometry, inert atmospheres, and temperature control (e.g., 0°C for exothermic steps). Post-reaction purification via flash chromatography (hexane/EtOAc gradients) or recrystallization is critical to isolate high-purity products .
Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?
- Methodology : Stereochemical control is achieved using chiral auxiliaries or enantiomerically pure starting materials. For example, (R)- or (S)-configured tert-butyl pyrrolidine carboxylates are synthesized via asymmetric hydrogenation or enzymatic resolution. Ring puckering coordinates (amplitude and phase parameters) derived from crystallographic data ensure conformational stability during reactions .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodology :
- NMR : H and C NMR (e.g., δ ~1.4 ppm for tert-butyl protons; carbonyl signals at ~170 ppm) .
- HPLC : Reverse-phase chromatography with UV detection (purity ≥95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] = calculated 297.18) .
Advanced Research Questions
Q. How does the tert-butyl carbamate group influence the compound’s reactivity in downstream functionalization?
- Mechanistic Insight : The tert-butyloxycarbonyl (Boc) group acts as a protecting amine, enabling selective functionalization at the pyrrolidine nitrogen. For instance, deprotection with TFA or HCl allows subsequent coupling with electrophiles (e.g., sulfonyl chlorides or boronic acids). The steric bulk of the Boc group also moderates reaction rates in SN2 pathways, favoring less hindered sites .
Q. What strategies resolve contradictions in crystallographic vs. computational data for the compound’s conformation?
- Data Analysis :
- X-ray Crystallography : Resolves absolute configuration and ring puckering (e.g., Cremer-Pople parameters for pyrrolidine rings) .
- DFT Calculations : Compare computed vs. experimental torsion angles (e.g., using Gaussian or ORCA software). Discrepancies may arise from solvent effects or crystal packing forces, necessitating solvent-phase DFT corrections .
Q. How can the compound serve as a precursor for bioactive molecule synthesis?
- Application : The pyrrolidine-5-one moiety is a key pharmacophore in kinase inhibitors and GPCR modulators. For example, it can be derivatized via reductive amination to introduce alkyl chains or aryl groups, enhancing binding affinity. Case studies include analogs of FTY720 sphingosine-1-phosphate receptor modulators, where tert-butyl intermediates enable late-stage diversification .
Safety and Handling
Q. What are the critical safety considerations for handling this compound in a laboratory setting?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
